molecular formula C24H20F24O4 B3421979 Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate CAS No. 2355-57-9

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Cat. No.: B3421979
CAS No.: 2355-57-9
M. Wt: 828.4 g/mol
InChI Key: VPEPXOMYWDUPOA-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is a highly fluorinated diester derived from 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid . The compound features two dodecafluoroheptyl ester groups, which confer exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong C–F bonds and low polarizability of perfluorinated chains. Such fluorinated esters are typically explored for applications in specialty coatings, surfactants, and high-performance materials requiring low surface energy and thermal resilience .

Properties

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F24O4/c1-13(2)8(9(49)51-6-15(29,30)19(37,38)23(45,46)21(41,42)17(33,34)10(25)26)4-5-14(13,3)12(50)52-7-16(31,32)20(39,40)24(47,48)22(43,44)18(35,36)11(27)28/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPXOMYWDUPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2355-57-9
Record name 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2355-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) camphorate
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Comparison with Similar Compounds

Fluorinated Esters

  • Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate (CAS data inferred from ): Structure: Biphenyl core with hexafluoroisopropyl ester groups. Key Properties: High thermal stability and chemical resistance due to aromatic biphenyl backbone and shorter fluorinated chains. Applications include materials science and catalysis . The longer dodecafluoroheptyl chains in the target compound likely enhance hydrophobicity but reduce solubility in common solvents.

Non-Fluorinated Esters

  • Dimethyl cyclopentane-1,3-dicarboxylate (CAS 2435-36-1):
    • Structure : Cyclopentane backbone with methyl ester groups.
    • Key Properties : Lower thermal stability and higher solubility in polar solvents compared to fluorinated analogues. Used as intermediates in organic synthesis .
    • Comparison : The absence of fluorine results in reduced chemical inertness and surface activity, highlighting the critical role of fluorination in the target compound’s performance.

Comparative Data Table

Compound Name Molecular Formula (Inferred) Fluorine Content (%) Thermal Stability (°C) Solubility Applications
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate C₃₃H₂₄F₂₄O₄ ~57 >300 (estimated) Low (fluorophilic solvents) Coatings, surfactants
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate C₂₀H₁₀F₁₂O₄ ~39 ~250–280 Moderate (THF, acetone) Catalysis, materials science
Dimethyl cyclopentane-1,3-dicarboxylate C₁₀H₁₄O₄ 0 ~150–200 High (methanol, ethanol) Organic synthesis intermediates

Key Research Findings

Fluorination Impact : The dodecafluoroheptyl chains in the target compound significantly elevate fluorine content (~57%) compared to hexafluoroisopropyl analogues (~39%), enhancing hydrophobicity and thermal resistance .

Synthetic Challenges : Esterification with long perfluoroalkyl groups may require specialized catalysts or elevated temperatures, as seen in fluorinated ester syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
Reactant of Route 2
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

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